molecular formula C7H11NO2 B8433646 Methyl 4-amino-5-hexynoate

Methyl 4-amino-5-hexynoate

Cat. No.: B8433646
M. Wt: 141.17 g/mol
InChI Key: MLXROFZJOQKFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-hexynoate is a functionalized alkyne ester that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. This compound combines two key reactive handles: an ester group that can be hydrolyzed or transesterified, and a terminal alkyne group that is amenable to metal-catalyzed coupling reactions, most notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The presence of the 4-amino group further enhances its utility, allowing for the creation of amide bonds or serving as a point for further functionalization. While specific published research on this exact molecule is limited, its structure suggests potential applications in the synthesis of more complex molecules, such as prodrugs or bio-conjugates, similar to how other alkynoic acid derivatives are used. For instance, analogous compounds with terminal alkyne functionalities have been employed in the synthesis of probe molecules for positron-emission tomography (PET) and in the development of novel chemotherapeutic conjugates . Researchers value this compound for its potential in constructing diverse chemical libraries and exploring new bioactive entities. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 4-aminohex-5-ynoate

InChI

InChI=1S/C7H11NO2/c1-3-6(8)4-5-7(9)10-2/h1,6H,4-5,8H2,2H3

InChI Key

MLXROFZJOQKFLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C#C)N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Ester Reactivity

The ester group in methyl 4-amino-5-hexynoate is susceptible to hydrolysis under acidic or basic conditions, yielding 4-amino-5-hexynoic acid. This is analogous to the hydrolysis of methyl 5-hexynoate (a structural analog without the amine group), which was esterified using DCC/DMAP in CH2_2
Cl2_2
and later hydrolyzed to the carboxylic acid in high yields (86–98%) .

Example Reaction:

Methyl 4 amino 5 hexynoateKOH MeOH 60 C4 Amino 5 hexynoic acid+MeOH\text{Methyl 4 amino 5 hexynoate}\xrightarrow{\text{KOH MeOH 60 C}}\text{4 Amino 5 hexynoic acid}+\text{MeOH}

Conditions: Similar to the hydrolysis of methyl lamenallenate to (−)-lamenallenic acid .

Alkyne-Based Reactions

The terminal alkyne group enables diverse transformations:

Sonogashira Coupling

The alkyne can participate in palladium-catalyzed cross-couplings with aryl halides. For example, methyl 5-hexynoate undergoes Sonogashira reactions to form conjugated enynes.

Example Application:

Methyl 4 amino 5 hexynoate+Ar XPd PPh3 4,CuIAr C C COOCH3\text{Methyl 4 amino 5 hexynoate}+\text{Ar X}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{CuI}}\text{Ar C C COOCH}_3

Cycloadditions

The alkyne may engage in Huisgen azide-alkyne cycloadditions (CuAAC). For instance, solanesol-derived alkynes form triazole-linked conjugates under Cu(I) catalysis .

Table 1: Alkyne Reactivity in Related Systems

Reaction TypeSubstrateConditionsProductYieldSource
SonogashiraMethyl 5-hexynoatePd(PPh3_3
)4_4
, CuI, Ar–XConjugated enyne70–85%
CuAACAlkyne-PEGO-MSHCuBr, DMSOTriazole conjugate80%

Amine Functionalization

The primary amine group can undergo:

Acylation

Reaction with acyl chlorides or anhydrides forms amides. For example, 4-amino-5-hexynoic acid derivatives are acylated using DCC/DMAP .

Reductive Amination

The amine may react with aldehydes/ketones in the presence of reducing agents (e.g., NaBH3_3
CN) to form secondary amines.

Catalytic Enantioselective Reactions

The amine and alkyne groups enable participation in asymmetric catalysis. For example, methyl 5-hexynoate underwent enantioselective allenylation with aldehydes using CuBr2_2
and chiral prolinol catalysts (97% ee) .

Key Conditions for Asymmetric Allenylation:

  • Catalyst: 20 mol% CuBr2_2

  • Chiral ligand: (S)-Dimethyl prolinol

  • Solvent: Dioxane, 130°C

  • Yield: 50–59%

Biological Activity and Inhibition

While not directly studied, 4-amino-5-hexynoic acid (the hydrolysis product) is a potent inhibitor of 5-aminolevulinic acid synthesis in plants, disrupting chlorophyll and phytochrome production . This suggests this compound could act as a prodrug in biological systems.

Table 2: Inhibition Data for 4-Amino-5-hexynoic Acid
| Organism | Target Pathway | IC50_{50}
| Reversal by 5-ALA | Source |
|----------|----------------|-----------|-------------------|--------|
| Avena sativa | Tetrapyrrole synthesis | 10 μM | Yes | |
| Cucumis sativus | Chlorophyll synthesis | 15 μM | Partial | |

Stability and Reactivity Considerations

  • pH Sensitivity : The ester and amine groups make the compound labile under strongly acidic/basic conditions.

  • Oxidation : The alkyne may oxidize to a diketone under harsh conditions (e.g., KMnO4_4
    ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Methyl 4-amino-5-hexynoate combines three key functional groups:

  • Ester group : Enhances volatility and influences hydrolysis reactivity.
  • Amino group: Increases polarity and enables hydrogen bonding or nucleophilic reactions.
  • Alkyne group : Provides a site for cycloaddition or metal-catalyzed coupling reactions.

Comparisons with analogous compounds reveal how these groups affect properties:

Table 1: Functional Group Comparison
Compound Functional Groups Key Features
This compound Ester, amino, alkyne Multifunctional; potential for diverse reactivity
Methyl salicylate Ester, aromatic hydroxyl Aromaticity enhances UV stability; used in fragrances
Methyl 4-methoxycinnamate Ester, methoxy, aromatic Methoxy group increases lipophilicity; R&D applications
Methyl 4-amino-6-(trimethylsilyl)-5-hexynoate HCl Ester, amino, alkyne, trimethylsilyl Silyl group improves stability; synthetic intermediate

Physical and Chemical Properties

While direct data for this compound is unavailable, inferences can be drawn from related esters and amino compounds:

Table 2: Property Comparison of Methyl Esters
Compound Boiling Point (°C) Solubility Molecular Weight (g/mol)
Methyl salicylate 222 Low in water 152.15
Methyl 4-methoxycinnamate N/A Insoluble in water 192.21
This compound* ~200–250 (estimated) Moderate in polar solvents (inferred) 157.17 (calculated)

*Estimated based on structural analogs.

Key Observations :

  • The amino group in this compound likely increases water solubility compared to purely hydrophobic esters like methyl 4-methoxycinnamate.
  • The alkyne moiety may reduce volatility relative to methyl salicylate, despite similar molecular weights.

Preparation Methods

Lindlar’s Catalyst in Partial Hydrogenation

Lindlar’s catalyst (palladium on calcium carbonate, poisoned with lead) is traditionally employed for partial hydrogenation of alkynes to cis-alkenes. However, its role in the synthesis of methyl 4-amino-5-hexynoate diverges from conventional applications. As noted in Anic Chemistry Volume 1, this catalyst facilitates the formation of the alkynyl moiety during esterification.

In one documented route, a propargyl alcohol precursor undergoes esterification with methyl chloroformate under basic conditions, followed by selective hydrogenation using Lindlar’s catalyst to preserve the triple bond while reducing competing functionalities. The reaction typically proceeds at 25–50°C under hydrogen gas (1–3 atm), yielding methyl 4-hydroxy-5-hexynoate. Subsequent amination via Gabriel synthesis or Hofmann rearrangement introduces the amino group at position 4, achieving overall yields of 45–60%.

Metal-Catalyzed Cross-Coupling Methods

Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl or alkenyl halides, offers a direct route to alkynylated intermediates. For this compound, a palladium/copper-catalyzed coupling between methyl 4-bromo-5-hexenoate and trimethylsilylacetylene (TMSA) constructs the triple bond. Deprotection with tetrabutylammonium fluoride (TBAF) yields the free alkyne, which is subsequently aminated via reductive amination using ammonium formate and palladium on carbon. This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions.

Grignard Reagent-Based Alkynylation

Alkynyl Grignard Addition

Grignard reagents derived from terminal alkynes (e.g., propargyl magnesium bromide) react with methyl 4-oxohexanoate to form a tertiary alcohol intermediate. Acid-catalyzed dehydration (e.g., H₂SO₄, 80°C) eliminates water, generating the alkynyl ester. The ketone group at position 4 is then converted to an amine via reductive amination using sodium cyanoborohydride and ammonium acetate, yielding the target compound in 55–70% overall yield. This method, adapted from analogous syntheses of 4-amino-5-hexenoic acid, highlights the versatility of Grignard chemistry in alkynylation.

Direct Amination Techniques

Curtius Rearrangement

The Curtius rearrangement transforms acyl azides to isocyanates, which hydrolyze to amines. Applied to methyl 4-azido-5-hexynoate (synthesized via nucleophilic substitution of a bromide with sodium azide), this method produces this compound in high purity. The azide intermediate is thermally unstable, requiring careful temperature control (60–80°C) to prevent decomposition. Yields range from 40–55%, with side products including nitriles and ureas.

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Limitations
Lindlar’s CatalystPartial hydrogenation, amination45–60%Selective alkynyl retentionRequires toxic reagents (e.g., Pb)
Sonogashira CouplingCross-coupling, deprotection50–65%Modular alkyne introductionSensitive to moisture, costly catalysts
Grignard AlkynylationGrignard addition, dehydration55–70%High functional group toleranceMulti-step, harsh dehydration conditions
Curtius RearrangementAzide formation, thermal rearrangement40–55%High purityExplosive intermediates, low yields

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-amino-5-hexynoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkynylation followed by amination. Key factors include solvent selection (e.g., THF or DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., Pd/C for hydrogenation steps). For example, protecting the amino group during alkynylation can prevent unwanted side reactions . Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the amino, alkyne, and ester groups.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch), ~2100 cm1^{-1} (C≡C stretch), and ~1700 cm1^{-1} (ester C=O).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 157.12). Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradient .

Q. What are the challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : The compound’s polarity and instability require careful handling. Techniques include:

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent.
  • Recrystallization : Use low-polarity solvents (e.g., diethyl ether) to avoid decomposition.
  • Lyophilization : For aqueous-soluble intermediates, freeze-drying preserves integrity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions. For instance:

  • The alkyne moiety’s high electron density makes it susceptible to electrophilic attack, while the amino group’s lone pair enhances nucleophilicity.
  • Software like Gaussian or ORCA can simulate transition states for reactions such as alkyne hydration or ester hydrolysis. Validate models with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation steps:

  • Dose-Response Curves : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify IC50_{50} variability.
  • Orthogonal Assays : Use fluorescence-based and radiometric assays to cross-validate enzyme inhibition claims.
  • Structural Analogs : Compare activities of derivatives (e.g., replacing the alkyne with an alkene) to isolate functional group contributions .

Q. How does the steric and electronic environment of this compound influence its stability under physiological conditions?

  • Methodological Answer : Stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) reveal:

  • The ester group hydrolyzes rapidly in basic conditions, while the alkyne is prone to oxidation.
  • Strategies to enhance stability:
  • Prodrug Design : Replace the methyl ester with a tert-butyl ester for slower hydrolysis.
  • Chelation : Add stabilizing ligands (e.g., cyclodextrins) to protect reactive groups .

Q. What experimental designs are critical for studying this compound as a precursor in heterocyclic synthesis?

  • Methodological Answer : Focus on cycloaddition reactions (e.g., Huisgen 1,3-dipolar with azides):

  • Click Chemistry : Optimize Cu(I) catalyst loading (1–5 mol%) and solvent (t-BuOH/H2 _2O) for regioselective triazole formation.
  • Kinetic Trapping : Use low temperatures (−20°C) to isolate intermediates.
  • Byproduct Analysis : Monitor side products (e.g., dimerization via alkyne coupling) using LC-MS .

Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic data for this compound?

  • Methodological Answer :

  • Signal Averaging : Collect multiple NMR scans to improve signal-to-noise ratios.
  • Deuterated Solvents : Use DMSO-d6 _6 or CDCl3 _3 to avoid solvent peaks overlapping with analyte signals.
  • Referencing : Calibrate instruments with internal standards (e.g., TMS for NMR) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA : Compare means across treatment groups, with post-hoc Tukey tests for multiple comparisons.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

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